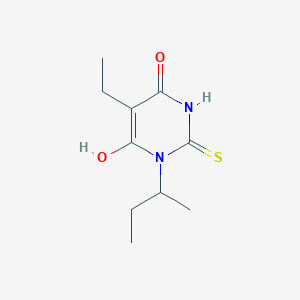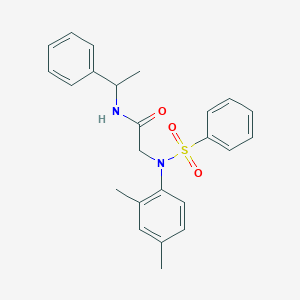
2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been widely used in scientific research. This compound is a thiazolone derivative and has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one is not well understood. However, several studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has been shown to have antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its broad range of biological activities. This compound can be used in various scientific research studies, including cancer research, drug discovery, and pharmacology. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one. One future direction is to investigate the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the optimal concentration and dosing of this compound in various experiments. Finally, the potential use of this compound as a therapeutic agent for various diseases should be explored in more detail.
Synthesis Methods
The synthesis of 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one has been reported in the literature. The synthesis involves the reaction of 2-aminothiazole with allyl bromide to form 2-(allylthio)thiazole. The 2-(allylthio)thiazole is then reacted with 2-butoxybenzaldehyde to form 2-(allylthio)-4-(2-butoxybenzylidene)thiazole. Finally, the thiazolone derivative is obtained by the reaction of 2-(allylthio)-4-(2-butoxybenzylidene)thiazole with acetic anhydride and glacial acetic acid.
Scientific Research Applications
2-(Allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its biological activities. It has been shown to have antioxidant, antimicrobial, antitumor, and anti-inflammatory activities. Due to its biological activities, this compound has been used in various scientific research studies, including cancer research, drug discovery, and pharmacology.
properties
IUPAC Name |
(4Z)-4-[(2-butoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-3-5-10-20-15-9-7-6-8-13(15)12-14-16(19)22-17(18-14)21-11-4-2/h4,6-9,12H,2-3,5,10-11H2,1H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYVICWDUOBDM-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)
![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B5013351.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013365.png)
